molecular formula C20H16N2O2S B11451000 2-(4-Methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11451000
M. Wt: 348.4 g/mol
InChI Key: WCXVLYVEKGSDRY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxadiazole ring, a methoxyphenyl group, and a naphthalenylmethylsulfanyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoic acid hydrazide with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or naphthalenylmethyl groups, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

2-(4-methoxyphenyl)-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and naphthalenylmethylsulfanyl groups contribute to its binding affinity and specificity, allowing it to exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-methoxyphenyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole
  • 2-(4-methoxyphenyl)-5-{[(phenyl)methyl]sulfanyl}-1,3,4-oxadiazole

Uniqueness

2-(4-methoxyphenyl)-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazole is unique due to the presence of both the naphthalenylmethylsulfanyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for diverse reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H16N2O2S/c1-23-17-11-9-15(10-12-17)19-21-22-20(24-19)25-13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3

InChI Key

WCXVLYVEKGSDRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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